1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one is a compound that features a trifluoroacetyl group attached to a phenyl ring, which is further connected to a diazepan-5-one structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one typically involves the reaction of 4-(trifluoroacetyl)aniline with a suitable diazepanone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one: shares similarities with other trifluoroacetyl-containing compounds, such as trifluoroacetylated triazoles and trifluoromethylated ketones.
Trifluoroacetylated Triazoles:
Trifluoromethylated Ketones: These compounds have a trifluoromethyl group attached to a ketone, which imparts unique chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which combines the trifluoroacetyl group with a diazepanone ring.
Eigenschaften
CAS-Nummer |
918129-49-4 |
---|---|
Molekularformel |
C13H13F3N2O2 |
Molekulargewicht |
286.25 g/mol |
IUPAC-Name |
1-[4-(2,2,2-trifluoroacetyl)phenyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)12(20)9-1-3-10(4-2-9)18-7-5-11(19)17-6-8-18/h1-4H,5-8H2,(H,17,19) |
InChI-Schlüssel |
IUBSEFOYEIFLSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCNC1=O)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.